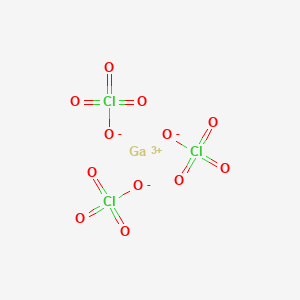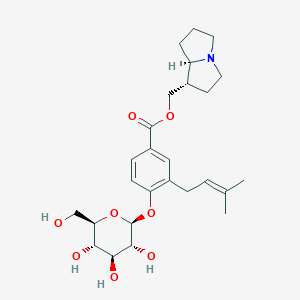
Malaxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malaxine is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. Malaxine is a type of flavonoid, which is a group of naturally occurring compounds found in many plants, fruits, and vegetables. Flavonoids have been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of Malaxine is not fully understood. However, it is believed that Malaxine exerts its biological activities through various mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Malaxine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that Malaxine possesses antioxidant properties, which can protect cells from oxidative stress. Malaxine has also been shown to possess anti-inflammatory properties, which can reduce inflammation in various tissues. In addition, Malaxine has been shown to possess anticancer properties, which can inhibit the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using Malaxine in lab experiments include its wide range of biological activities, its availability from natural sources, and its low toxicity. However, the limitations of using Malaxine in lab experiments include its low solubility in water, its instability under certain conditions, and the lack of standardized methods for its extraction and purification.
未来方向
There are several future directions for research on Malaxine. These include the identification of its molecular targets, the development of more efficient methods for its synthesis and purification, and the evaluation of its potential applications in various fields, including medicine, agriculture, and environmental science. In addition, the development of Malaxine-based drugs for the treatment of cancer and other diseases is an exciting area of research that holds great promise for the future.
合成方法
Malaxine can be synthesized from various natural sources, including fruits, vegetables, and medicinal plants. The most common method of synthesis involves the extraction of Malaxine from plant materials using solvents such as ethanol or methanol, followed by purification and isolation using chromatography techniques. Alternatively, Malaxine can also be synthesized chemically using various chemical reactions, including the condensation of resorcinol and benzaldehyde in the presence of a catalyst.
科学研究应用
Malaxine has been extensively studied for its potential applications in various fields of scientific research. In medicine, Malaxine has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Malaxine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In agriculture, Malaxine has been shown to possess insecticidal and antifungal properties, making it a potential candidate for crop protection. In environmental science, Malaxine has been shown to possess phytoremediation properties, making it a potential candidate for the removal of pollutants from contaminated soils.
属性
CAS 编号 |
19128-95-1 |
|---|---|
产品名称 |
Malaxine |
分子式 |
C26H37NO8 |
分子量 |
491.6 g/mol |
IUPAC 名称 |
[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3-(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C26H37NO8/c1-15(2)5-6-16-12-17(25(32)33-14-18-9-11-27-10-3-4-19(18)27)7-8-20(16)34-26-24(31)23(30)22(29)21(13-28)35-26/h5,7-8,12,18-19,21-24,26,28-31H,3-4,6,9-11,13-14H2,1-2H3/t18-,19-,21-,22-,23+,24-,26-/m1/s1 |
InChI 键 |
SSZPQJWBUUXEHV-OKRFINCKSA-N |
手性 SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OC[C@H]2CCN3[C@@H]2CCC3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
规范 SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)OCC2CCN3C2CCC3)OC4C(C(C(C(O4)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





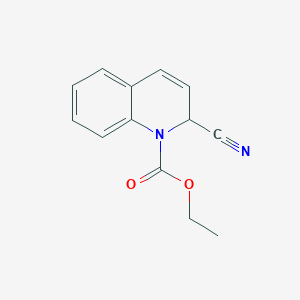
![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

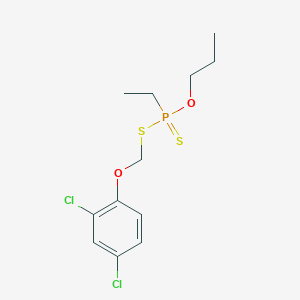
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)

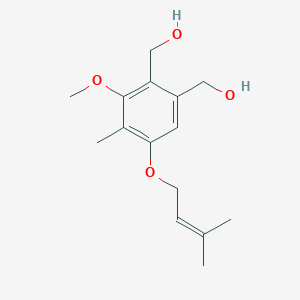

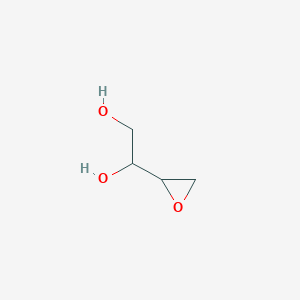
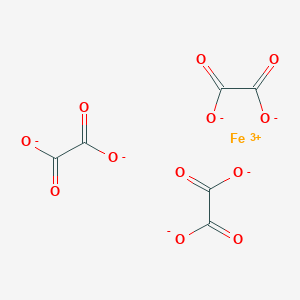
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
